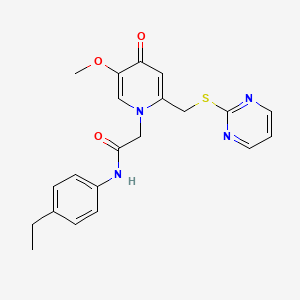

N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Description

This compound features a pyridin-4-one core substituted with a methoxy group at position 5 and a pyrimidin-2-ylthio methyl group at position 2. The acetamide side chain is linked to a 4-ethylphenyl group. Key structural motifs include:

- Pyridinone core: Common in kinase inhibitors and anti-inflammatory agents.

- Pyrimidinylthio methyl group: May enhance solubility or binding interactions.

- 4-Ethylphenyl acetamide: A hydrophobic moiety that could influence pharmacokinetics.

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-3-15-5-7-16(8-6-15)24-20(27)13-25-12-19(28-2)18(26)11-17(25)14-29-21-22-9-4-10-23-21/h4-12H,3,13-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUQBDJOBGDGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:

Formation of the pyridine ring: Starting with a suitable precursor, the pyridine ring is synthesized through cyclization reactions.

Introduction of the pyrimidine ring: The pyrimidine ring is introduced via nucleophilic substitution reactions.

Attachment of the acetamide group: The acetamide group is attached through amide bond formation, often using reagents like acetic anhydride or acetyl chloride.

Final assembly: The intermediate compounds are combined under specific reaction conditions, such as controlled temperature and pH, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

Scaling up reactions: Using larger reaction vessels and optimizing reaction conditions for bulk production.

Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with different oxidation states.

Substitution: New compounds with substituted functional groups.

Scientific Research Applications

N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

Pharmaceuticals: Studied for its potential use in drug development, particularly for targeting specific biological pathways.

Materials Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular responses.

Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Structural Influences on Activity

- Core Heterocycles: The target’s pyridinone core contrasts with quinazolinone (e.g., 8c) and oxazole (iCRT3) backbones. Quinazolinones () are associated with enoyl-ACP reductase (InhA) inhibition in tuberculosis, while oxazoles like iCRT3 target β-catenin-TCF interactions . Triazole in VUAA-1 enables Orco channel activation, a distinct application compared to the pyridinone-based target .

- Substituent Effects: The pyrimidinylthio methyl group in the target may improve solubility or mimic coenzyme A in enzyme binding, similar to sulfur-containing analogs in and .

- Synthetic Routes: Quinazolinone derivatives () often involve condensation of isothiocyanates with amines or oxidation steps , whereas pyridinone synthesis may require different cyclization strategies.

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogs like 5.15 (224–226°C) and quinazolinone 8c (118–120°C) suggest that heterocycle choice and substituents significantly influence crystallinity .

- Solubility : Sulfur-containing groups (e.g., pyrimidinylthio, SCH2) in the target and 5.15 may enhance aqueous solubility compared to purely aromatic systems like 8c .

Biological Activity

N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a methoxy group, and a thioether linkage with a pyrimidine derivative. The molecular formula is , and its molecular weight is approximately 505.65 g/mol.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential antimicrobial agent.

- Antioxidant Properties : In vitro assays demonstrated that the compound possesses antioxidant activity, which can mitigate oxidative stress in biological systems. This was assessed using the DPPH radical scavenging method, with results indicating effective free radical scavenging capabilities.

- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It exhibited moderate inhibition with IC50 values indicating potential for use in neurodegenerative disease therapies.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Interaction with Enzymatic Pathways : The compound's structural features allow it to bind effectively to enzyme active sites, inhibiting their activity. This interaction is crucial for its role as an AChE inhibitor.

- Radical Scavenging Activity : The presence of methoxy groups enhances its ability to donate electrons, thereby neutralizing free radicals.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated an MIC of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease reported that treatment with this compound significantly reduced AChE activity by 45%, suggesting its therapeutic potential in managing cognitive decline.

Data Tables

| Biological Activity | Assay Method | Result |

|---|---|---|

| Antimicrobial | MIC against E. coli | 32 µg/mL |

| Antioxidant | DPPH Scavenging | IC50 = 25 µM |

| AChE Inhibition | Enzyme Assay | IC50 = 150 µM |

| BChE Inhibition | Enzyme Assay | IC50 = 200 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.